Dihydrofolic acid dihydrate 90

CAS No.: 207226-40-2

Cat. No.: VC3231434

Molecular Formula: C19H25N7O8

Molecular Weight: 479.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207226-40-2 |

|---|---|

| Molecular Formula | C19H25N7O8 |

| Molecular Weight | 479.4 g/mol |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate |

| Standard InChI | InChI=1S/C19H21N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2*1H2/t12-;;/m0../s1 |

| Standard InChI Key | UOHHAQNWTOGSOL-LTCKWSDVSA-N |

| Isomeric SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O |

| SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |

| Canonical SMILES | C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |

Introduction

Chemical Properties and Structure

Dihydrofolic acid dihydrate 90 possesses defined chemical properties that determine its behavior in biological systems and laboratory settings. The compound represents the dihydrate form of dihydrofolic acid, containing two water molecules in its crystal structure.

Chemical Identifiers and Physical Properties

The following table summarizes the key chemical identifiers and physical properties of dihydrofolic acid dihydrate 90:

| Property | Value |

|---|---|

| CAS Number | 207226-40-2 |

| Molecular Formula | C19H25N7O8 |

| Molecular Weight | 479.4 g/mol |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate |

| Standard InChI | InChI=1S/C19H21N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h |

The anhydrous form of dihydrofolic acid has a molecular formula of C19H21N7O6 and a molecular weight of 443.4133 g/mol, which differs from the dihydrate form due to the addition of two water molecules . The dihydrate structure enhances stability for laboratory storage and handling while maintaining the essential molecular configuration needed for biochemical activity.

Structural Features

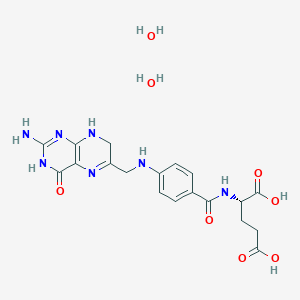

Dihydrofolic acid dihydrate 90 contains several key structural components including:

-

A pteridine ring system with amino and oxo groups

-

A p-aminobenzoyl group

-

A glutamate moiety

-

Two water molecules in the crystal structure

This structural arrangement is crucial for its recognition by the enzyme dihydrofolate reductase and subsequent conversion to tetrahydrofolate. The reduced pteridine ring distinguishes it from folic acid, while the dihydrate form provides stability in commercial preparations.

Biological Role and Metabolism

Position in Folate Metabolism

Dihydrofolic acid occupies a central position in folate metabolism, serving as both an intermediate and a product in several key reactions. In mammals and other organisms, dietary folic acid must undergo reduction to become metabolically active. This process follows a specific pathway:

-

Folic acid → Dihydrofolic acid (catalyzed by DHFR, albeit slowly)

-

Dihydrofolic acid → Tetrahydrofolic acid (catalyzed by DHFR)

Tetrahydrofolate subsequently functions as a carrier of one-carbon units in various metabolic processes . The conversion of dihydrofolic acid to tetrahydrofolate is particularly crucial as tetrahydrofolate derivatives participate in:

-

Nucleic acid synthesis (purine and pyrimidine biosynthesis)

-

Amino acid metabolism

-

Methylation reactions

-

Cellular division processes

DHFR-Mediated Conversion

The enzyme dihydrofolate reductase catalyzes the NADPH-dependent reduction of dihydrofolic acid to tetrahydrofolic acid according to the following reaction:

Dihydrofolic acid + Hydrogen ion + NADPH ↔ NADP + Tetrahydrofolic acid

This reaction represents a rate-limiting step in folate metabolism, especially in humans where DHFR activity has been found to be significantly lower than in other mammals such as rats . The conversion efficiency is critical for maintaining proper cellular function, as tetrahydrofolate serves as the active form of folate used in one-carbon transfer reactions essential for DNA synthesis and repair.

Enzymatic Activity and Kinetics

DHFR Activity Comparison Between Species

Research has revealed significant differences in dihydrofolate reductase activity across species, with human DHFR showing remarkably lower activity compared to rat DHFR. This difference becomes even more pronounced when using folic acid as a substrate versus the natural substrate dihydrofolic acid.

The following table compares DHFR activity between human and rat liver samples:

| Substrate | Activity (nmol of THF produced per min per g wet weight of liver) |

|---|---|

| Human | |

| Folic acid | 0.02 |

| 7,8-DHF | 26.1 |

| 7,8-DHF/folic acid ratio | 1300 |

As shown in the data, human liver exhibits extremely low DHFR activity with folic acid as substrate (0.02 nmol/min/g), which is approximately 30 times lower than in rat liver (0.6 nmol/min/g) . Moreover, the activity with dihydrofolic acid (7,8-DHF) as substrate is significantly higher in both species, but still substantially lower in humans compared to rats.

Enzyme Kinetics Parameters

The kinetic parameters of DHFR further illustrate the differences in substrate affinity and enzyme efficiency:

| DHFR source | Km for 7,8-DHF (μM) | Km for FA (μM) | Ki for FA at low 7,8-DHF (μM) | Ki for FA at high 7,8-DHF (μM) |

|---|---|---|---|---|

| Rat | 0.06 | 1.8 | 0.15 | 0.02 |

| Human | 0.05 | 0.5 | 0.07 | 0.01 |

Research Applications and Significance

Biochemical Assays and Research Tools

Dihydrofolic acid dihydrate 90 serves as an important research tool in biochemical studies, particularly:

-

As a substrate in diaphorase-coupled assays to measure DHFR activity

-

In studies investigating folate metabolism and its inhibitors

-

For examining the kinetics of DHFR enzymes from different sources

-

In research exploring folate-dependent pathways in various organisms

The availability of high-purity dihydrofolic acid dihydrate 90 enables precise measurement of enzymatic activities involved in folate metabolism, contributing to our understanding of these crucial biochemical pathways.

Implications for Folate Supplementation

The extremely low DHFR activity in human liver with folic acid as a substrate has significant implications for folate supplementation strategies. Research indicates that a human liver can reduce folic acid to tetrahydrofolate only in the range of 0.016 to 0.075 μmol folic acid/min, even at maximum velocity . This limited capacity means that high doses of folic acid may saturate DHFR activity, leading to unmetabolized folic acid in the circulation.

These findings suggest important considerations for clinical trials using high levels of folic acid for disease prevention, as the benefit may be limited by the saturation of DHFR, especially in individuals with lower than average activity . The slow conversion of folic acid by human DHFR explains the detection of unmetabolized folic acid in plasma and urine after supplementation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume